molecular formula C13H9Cl2N3O3S B345305 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 447410-79-9

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B345305
CAS No.: 447410-79-9
M. Wt: 358.2g/mol
InChI Key: LVOCBNONDHULHX-UHFFFAOYSA-N
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Description

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole moiety linked to a sulfonyl group, which is further attached to a dichloromethoxyphenyl ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloro-2-methoxyaniline and benzotriazole.

    Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This step forms the sulfonylated intermediate.

    Coupling Reaction: The sulfonylated intermediate is then coupled with benzotriazole under appropriate conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1,1’-carbonyldiimidazole (CDI).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The dichloromethoxyphenyl ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the molecule.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and benzotriazole-containing compounds.

    Biology: The compound can be employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The benzotriazole moiety can participate in coordination with metal ions or other reactive species, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    1-(4,5-Dichloro-2-methoxyphenyl)sulfonylbenzotriazole: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)sulfonylbenzotriazole: Lacks the methoxy group, affecting its reactivity and solubility.

    1-(3,4-Dichloro-2-methoxyphenyl)sulfonylimidazole: Contains an imidazole ring instead of benzotriazole, altering its chemical properties.

Uniqueness: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both dichloro and methoxy substituents on the phenyl ring, along with the sulfonyl and benzotriazole moieties, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3S/c1-21-13-11(7-6-8(14)12(13)15)22(19,20)18-10-5-3-2-4-9(10)16-17-18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCBNONDHULHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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